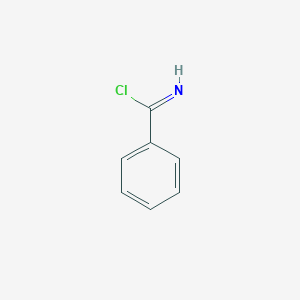![molecular formula C13H19N3OS B8363554 [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea](/img/structure/B8363554.png)
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is a chemical compound that features a pyrrolidine ring, an ethoxy group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea typically involves the reaction of 4-(2-pyrrolidin-1-yl-ethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications .
Wirkmechanismus
The mechanism of action of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid moiety instead of thiourea.
2-Pyrrolidone derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea lies in its combination of a pyrrolidine ring, ethoxy group, and thiourea moiety.
Eigenschaften
Molekularformel |
C13H19N3OS |
|---|---|
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H19N3OS/c14-13(18)15-11-3-5-12(6-4-11)17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H3,14,15,18) |
InChI-Schlüssel |
AZVWJURDZRVBFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8363486.png)

![4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8363491.png)



![7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8363526.png)
![4-Methylene-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8363530.png)



![3-Cyano-4-[(1-methylethyl)oxy]benzoyl chloride](/img/structure/B8363576.png)
